6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
CAS No.: 529476-80-0
Cat. No.: VC13289847
Molecular Formula: C18H17ClN2
Molecular Weight: 296.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 529476-80-0 |
|---|---|
| Molecular Formula | C18H17ClN2 |
| Molecular Weight | 296.8 g/mol |
| IUPAC Name | 6-chloro-1-(4-methylphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
| Standard InChI | InChI=1S/C18H17ClN2/c1-11-2-4-12(5-3-11)17-18-14(8-9-20-17)15-10-13(19)6-7-16(15)21-18/h2-7,10,17,20-21H,8-9H2,1H3 |
| Standard InChI Key | HXOMGWYMKDFJHO-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl |
| Canonical SMILES | CC1=CC=C(C=C1)C2C3=C(CCN2)C4=C(N3)C=CC(=C4)Cl |
Introduction
Chemical Structure and Properties
Molecular Characteristics
The compound features a fused pyrido[3,4-b]indole scaffold with a chlorine atom at position 6 and a 4-methylphenyl group at position 1. Key molecular descriptors include:
The stereochemistry at the C1 position significantly influences biological activity, with trans-diastereomers exhibiting superior antimalarial potency compared to cis counterparts .
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via the Pictet-Spengler reaction, where a tryptamine derivative reacts with a substituted aldehyde under acidic conditions . Key steps include:
-
Condensation: Tryptamine reacts with 4-methylbenzaldehyde to form the tetrahydro-beta-carboline core.
-
Chlorination: Electrophilic aromatic substitution introduces the chlorine atom at position 6 .
-
Purification: Column chromatography isolates the target compound with >95% purity .
Industrial Scalability
Continuous flow reactors and automated synthesis platforms enhance yield (up to 78%) and reproducibility . Solvent optimization (e.g., acetic acid/dichloromethane mixtures) reduces reaction times to 2–3 hours .
Pharmacological Activities
Antimalarial Efficacy
The compound inhibits Plasmodium falciparum 3D7 (chloroquine-sensitive) and RKL-9 (chloroquine-resistant) strains with IC values of <1 μg/mL . Its mechanism involves:
-
Parasite Membrane Disruption: Increased lipid asymmetry and cell surface decomposition .
-
Cell Cycle Arrest: G2 phase arrest via modulation of the Cdc25c/CDK1/cyclin B pathway .
Table 2: In Vivo Antimalarial Performance
| Parameter | Value | Source |
|---|---|---|
| ED | 27.74 mg/kg | |
| Chemosuppression | 99.69% (with artesunate) | |
| Survival Time | 25.8 ± 4.91 days |
Antimicrobial and Antitumor Activity
-
Antimicrobial: Effective against Candida glabrata (IC = 4.85 μM) and Cryptococcus neoformans .
-
Antitumor: Induces apoptosis in MDA-MB-231 breast cancer cells via ROS-mediated pathways .
Biological Mechanisms and Targets
Receptor Interactions
The compound modulates serotonin receptors (5-HT) and benzodiazepine-binding sites, contributing to anxiolytic effects observed in murine models .
Enzyme Inhibition
-
Aminopeptidase N (APN): IC = 6.24 μM, enhancing chemosensitivity in cancer therapies .
-
Phosphodiesterase-5 (PDE5): Competitive inhibition with = 110 nM .
Comparative Analysis with Analogues
Table 3: Activity Comparison of Beta-Carboline Derivatives
| Compound | Antimalarial IC (nM) | Antitumor IC (μM) | Source |
|---|---|---|---|
| 6-Chloro-1-(4-methylphenyl)-THβC | 2.0 | 7.13 | |
| Harmine | 420 | 12.4 | |
| Tetrahydroharmane | 850 | 18.9 |
The chloro and methylphenyl substituents enhance target selectivity and metabolic stability compared to simpler analogues .
Recent Research Advancements
Combination Therapies
Co-administration with artesunate (50 mg/kg) achieves 99.69% parasite clearance in Plasmodium berghei-infected mice . Synergy with leucovorin extends survival to 28 days post-infection .
Structural Optimization
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume